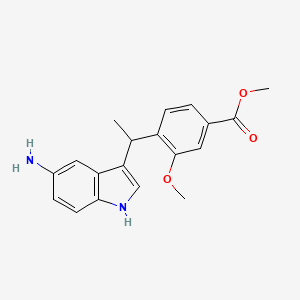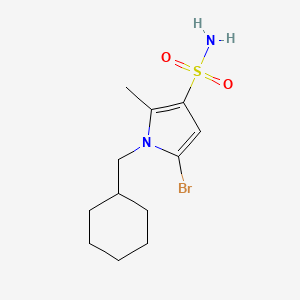
Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate is a complex organic compound that features an indole moiety, a methoxybenzoate group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate typically involves multi-step organic reactions. One common route includes the initial formation of the indole core, followed by the introduction of the amino group and the methoxybenzoate moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting cellular pathways and processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 4-(1-(5-amino-1H-indol-3-yl)ethyl)-3-methoxybenzoate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
methyl 4-[1-(5-amino-1H-indol-3-yl)ethyl]-3-methoxybenzoate |
InChI |
InChI=1S/C19H20N2O3/c1-11(16-10-21-17-7-5-13(20)9-15(16)17)14-6-4-12(19(22)24-3)8-18(14)23-2/h4-11,21H,20H2,1-3H3 |
InChIキー |
UIGCCHDYLZFCOC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)C(=O)OC)OC)C2=CNC3=C2C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
![tert-butyl (3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B12330186.png)






![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)


![(R) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine](/img/structure/B12330236.png)
